1-(2,3,4-Trimethylphenyl)ethanone
Description
Structure
3D Structure
Properties
CAS No. |
1467-36-3 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(2,3,4-trimethylphenyl)ethanone |
InChI |
InChI=1S/C11H14O/c1-7-5-6-11(10(4)12)9(3)8(7)2/h5-6H,1-4H3 |
InChI Key |
RVPPPQUJELLLDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)C)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 2,3,4 Trimethylphenyl Ethanone and Its Advanced Precursors
Catalytic Friedel-Crafts Acylation Strategies for Regioselective Synthesis of Trimethylacetophenones
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. nih.gov For trimethylacetophenones, the primary challenge lies in controlling the position of acylation on the trimethylbenzene ring. The three isomers of trimethylbenzene—hemimellitene (1,2,3-trimethylbenzene), pseudocumene (1,2,4-trimethylbenzene), and mesitylene (B46885) (1,3,5-trimethylbenzene)—exhibit different reactivities and lead to various isomeric products. wikipedia.orgwikipedia.orgwikipedia.org
Homogeneous and Heterogeneous Catalytic Systems in Acylation Reactions
Both homogeneous and heterogeneous catalysts are employed in the acylation of trimethylbenzenes.
Homogeneous Catalysts: Traditional Friedel-Crafts acylation utilizes Lewis acids like aluminum chloride (AlCl₃) as catalysts in a homogeneous phase. chemguide.co.uklibretexts.org These catalysts are effective in activating the acylating agent, typically an acyl chloride or anhydride, to generate the electrophilic acylium ion. chemguide.co.uk For instance, the reaction of benzene (B151609) with ethanoyl chloride in the presence of AlCl₃ yields phenylethanone. chemguide.co.uk However, these catalysts are often required in stoichiometric amounts, leading to significant waste and separation challenges. chemistryviews.org More recent developments have focused on more environmentally benign and efficient homogeneous catalysts, including metal salts like zinc, iron, and magnesium salts, which can operate under milder conditions. researchgate.net
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These heterogeneous catalysts, such as zeolites, clays, and metal oxides, offer advantages like easier separation from the reaction mixture, reusability, and reduced environmental impact. mdpi.com For example, iron-based heterogeneous catalysts, such as Fe(BTC) and silica-coated Fe-oxide nanoparticles, have shown high efficiency in various organic transformations, including reactions that could be adapted for acylation. mdpi.com The use of deep eutectic solvents (DESs) as both solvent and catalyst has also been explored as a green alternative. researchgate.net
Below is a table summarizing various catalytic systems used in Friedel-Crafts type acylation reactions:
| Catalyst Type | Catalyst Example | Phase | Advantages | Disadvantages |
| Homogeneous | Aluminum Chloride (AlCl₃) | Liquid | High reactivity | Stoichiometric amounts often needed, corrosive, difficult to separate |
| Homogeneous | Zinc, Iron, Magnesium Salts | Liquid | Milder reaction conditions, less environmental impact than AlCl₃ | May have lower activity than traditional Lewis acids |
| Heterogeneous | Zeolites | Solid | Reusable, easy to separate, shape selectivity | Can be deactivated by coking, may require higher temperatures |
| Heterogeneous | Iron-based MOFs (e.g., Fe(BTC)) | Solid | High efficiency, sustainable | Synthesis of the catalyst can be complex |
| Green Catalysis | Deep Eutectic Solvents (DESs) | Liquid | Environmentally friendly, can act as both solvent and catalyst | Can have limited thermal stability |
Mechanistic Investigations of Regioselectivity and Para-Substitution Preference in Acylation of Trimethylbenzene Isomers
The substitution pattern on the trimethylbenzene ring significantly influences the regioselectivity of the Friedel-Crafts acylation. The methyl groups are activating and ortho-, para-directing.
In the case of 1,2,3-trimethylbenzene (B126466) (hemimellitene) , acylation can potentially occur at the 4-, 5-, or 6-positions. Steric hindrance from the adjacent methyl groups generally disfavors substitution at the 2- and 6-positions. The electronic effects of the three methyl groups combine to activate the 4- and 5-positions, often leading to a mixture of isomers.
For 1,2,4-trimethylbenzene (pseudocumene) , the most likely positions for acylation are the 3-, 5-, and 6-positions. The position of the incoming acyl group is directed by the combined electronic and steric effects of the three methyl groups. Acylation often shows a preference for the position para to one of the methyl groups and ortho to another, balancing activation and steric hindrance. wikipedia.org
In the acylation of methylbenzene (toluene) , a simpler analogue, substitution occurs almost exclusively at the 4-position (para-position) due to the significant steric hindrance at the 2-position (ortho-position) created by the incoming acyl group. chemguide.co.uklibretexts.org This principle of steric hindrance is a key factor in predicting the major product in the acylation of trimethylbenzenes.
Kinetic studies have shown that the ortho/para ratio in aromatic acylation can be influenced by reaction conditions, providing a mechanistic explanation for the observed regioselectivity. acs.org
Optimization of Reaction Conditions and Solvent Effects in Industrial Laboratory Scale Synthesis
Optimizing reaction conditions is crucial for maximizing the yield of the desired isomer and ensuring the economic viability of the process on an industrial scale.
Key Parameters for Optimization:
Catalyst Loading: Minimizing the amount of catalyst without compromising the reaction rate and yield is a primary goal.
Temperature: Friedel-Crafts reactions can be sensitive to temperature. For instance, in the alkylation of methylbenzene, the isomer distribution changes significantly with temperature. chemguide.co.uklibretexts.org While acylation is generally less prone to isomerization, temperature control is still vital for preventing side reactions.
Reaction Time: The reaction time needs to be optimized to ensure complete conversion of the starting material while minimizing the formation of byproducts.
Solvent: The choice of solvent can significantly impact the reaction. While traditional solvents like halogenated hydrocarbons are effective, their toxicity has led to the exploration of greener alternatives like cyclopentyl methyl ether. nih.govresearchgate.net Solvent-free mechanochemical methods, such as ball-milling, have also been developed for Friedel-Crafts acylations, offering an environmentally friendly approach. nih.gov
The following table outlines the impact of various reaction parameters on the synthesis of trimethylacetophenones:
| Parameter | Effect on Reaction | Optimization Goal |
| Catalyst Concentration | Affects reaction rate and cost. | Use the minimum effective amount to drive the reaction to completion efficiently. |
| Temperature | Influences reaction rate and selectivity. Can lead to side reactions at higher temperatures. | Maintain optimal temperature for desired isomer formation and to minimize byproducts. |
| Solvent | Can affect catalyst activity, solubility of reactants, and product distribution. | Select a solvent that maximizes yield and is environmentally benign. Explore solvent-free options. |
| Acylating Agent | The reactivity of the acylating agent (e.g., acyl chloride vs. anhydride) affects reaction conditions. | Choose an agent that provides a good balance of reactivity and cost. |
Advanced Alternative Synthetic Routes to 1-(2,3,4-Trimethylphenyl)ethanone
Beyond the classical Friedel-Crafts acylation, several modern synthetic methods offer alternative pathways to this compound and its precursors.
Metal-Catalyzed Cross-Coupling Reactions Utilizing Halotrimethylbenzenes
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wiley.comabebooks.com These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium or nickel. thermofisher.com
For the synthesis of this compound, a suitable halotrimethylbenzene, such as 1-bromo-2,3,4-trimethylbenzene, could be coupled with an acetyl equivalent. Various named cross-coupling reactions could be adapted for this purpose:
Suzuki-Miyaura Coupling: This involves the reaction of an organoboron compound with an organic halide. thermofisher.com
Negishi Coupling: This reaction utilizes an organozinc reagent. thermofisher.com
Stille Coupling: This employs an organotin reagent. thermofisher.com
A general scheme for this approach would be the reaction of a halotrimethylbenzene with an acetyl-containing organometallic reagent catalyzed by a palladium complex. More recently, carbonylative cross-coupling reactions have been developed where carbon monoxide is incorporated during the reaction, allowing for the synthesis of ketones from aryl halides and alkyl halides. chemistryviews.org
Oxidative Transformations of Alkyl Aryl Precursors with Selective Reagents
Another synthetic strategy involves the oxidation of a suitable alkyl-substituted aromatic precursor. For example, if one could synthesize 1-ethyl-2,3,4-trimethylbenzene, its subsequent oxidation would yield the desired ketone.
Selective oxidation of the benzylic position of an ethyl group to a carbonyl group can be achieved using various oxidizing agents. While strong oxidants like potassium permanganate (B83412) or chromic acid can be used, they often lead to over-oxidation to the carboxylic acid. Milder and more selective reagents are generally preferred.
Recent advancements include electrochemical methods for the synthesis of aryl α-ketoesters from acetophenones, which highlights the potential of electrochemical oxidation in related transformations. nih.gov
Chemo- and Regioselective Synthesis of Substituted this compound Derivatives for Structure-Reactivity Studies
The synthesis of specifically substituted derivatives of a target molecule is fundamental to understanding structure-activity relationships (SAR) and structure-reactivity relationships (SRR). nih.govresearchgate.net By systematically altering the functional groups on the molecule, chemists can probe how steric and electronic effects influence its behavior. dalalinstitute.com For this compound, this involves the selective introduction of new substituents onto the aromatic ring or selective modification of the acetyl group.
Creating derivatives of this compound with additional substituents at specific positions (e.g., positions 5 or 6) requires highly regioselective methods. The 1,2,3,4-tetrasubstituted pattern of the parent molecule presents a synthetic challenge. A powerful strategy for accessing such densely functionalized aromatic rings is through the generation and trapping of substituted aryne intermediates. nih.gov This approach is predicated on two regioselective events: the directed ortho-deprotonation of an aryl(mes)iodonium salt precursor to form a specific aryne, followed by the regioselective trapping of that aryne. nih.gov This method allows for the concise construction of 1,2,3,4-tetrasubstituted rings and would be a sophisticated strategy to build a library of derivatives based on the core structure of this compound for advanced reactivity studies.
The acetyl group of this compound provides a reactive handle for chemoselective derivatization. The carbonyl carbon is an electrophilic site that can react with various nucleophiles without disturbing the aromatic ring. A prime example of such a transformation is the formation of hydrazones. The condensation reaction between an acetophenone (B1666503) and a hydrazine (B178648) derivative proceeds selectively at the carbonyl group to yield the corresponding hydrazone. rasayanjournal.co.in This reaction is efficient and can be used to append a wide variety of new functionalities to the core molecule, thereby altering its properties for SAR studies.
Table 3: Conceptual Framework for Synthesizing Derivatives for Structure-Reactivity Studies
| Modification Site | Synthetic Goal | Example Reaction | Intended Study |
|---|---|---|---|
| Aromatic Ring (Position 5/6) | Introduce electron-withdrawing groups (EWGs) to study their effect on carbonyl reactivity. | Regioselective aryne formation followed by trapping with a nitro-containing species. | Investigate the impact of ring electronics on the pKa of α-protons or susceptibility to nucleophilic attack. |
| Aromatic Ring (Position 5/6) | Introduce electron-donating groups (EDGs) to probe electronic effects. | Regioselective aryne formation followed by trapping with an alkoxy-containing species. | Analyze changes in spectroscopic properties (NMR, UV-Vis) or reaction kinetics. |
| Carbonyl Group | Convert the ketone to an imine-like functional group to explore changes in biological activity or coordination chemistry. | Chemoselective condensation with a substituted hydrazine. | Screen derivatives for altered biological profiles or as ligands for metal complexes. |
| α-Carbon (Methyl of Acetyl) | Introduce substituents at the α-position to study steric and electronic effects adjacent to the carbonyl. | Enolate formation followed by alkylation. | Study the mechanism and kinetics of subsequent reactions involving the carbonyl or enolate. dalalinstitute.com |
Reactivity and Mechanistic Studies of 1 2,3,4 Trimethylphenyl Ethanone
Carbonyl Group Reactivity in 1-(2,3,4-Trimethylphenyl)ethanone
The reactivity of the carbonyl group in this compound is a focal point of its chemistry, dictating its participation in a range of addition and condensation reactions.
Nucleophilic Addition Reactions: Kinetics, Thermodynamics, and Stereochemical Outcomes
Nucleophilic addition is a characteristic reaction of aldehydes and ketones. libretexts.org The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com The reactivity of the carbonyl group is influenced by both electronic and steric factors. Ketones are generally less reactive than aldehydes due to the electron-donating nature and steric bulk of the two alkyl or aryl substituents attached to the carbonyl carbon. youtube.com
In this compound, the carbonyl carbon is bonded to a methyl group and a 2,3,4-trimethylphenyl group. The trimethylphenyl group, particularly with a methyl group at the ortho position (C2), exerts significant steric hindrance, which can impede the approach of a nucleophile. Electronically, the methyl groups on the aromatic ring are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon.
Kinetics and Thermodynamics: The rate-determining step in nucleophilic addition is typically the initial attack of the nucleophile on the carbonyl carbon. minia.edu.eg Due to the steric hindrance from the ortho-methyl group on the aromatic ring, the activation energy for this step is expected to be higher compared to a less substituted acetophenone (B1666503), leading to slower reaction kinetics.
Stereochemical Outcomes: The addition of a nucleophile to the prochiral carbonyl carbon of this compound results in the formation of a new chiral center. libretexts.orglibretexts.org In the absence of a chiral catalyst or auxiliary, the reaction typically yields a racemic mixture of the two possible enantiomers, as the nucleophile can attack from either the Re or Si face of the trigonal planar carbonyl group with nearly equal probability. libretexts.orgsaskoer.ca
However, the steric bulk of the 2,3,4-trimethylphenyl group could potentially lead to some degree of diastereoselectivity if another chiral center is present in the reacting molecule or if a bulky nucleophile is used, though specific studies on this compound are lacking. saskoer.ca The stereochemical course of such reactions can often be predicted using models like Cram's rule or the Felkin-Anh model, which consider the steric and electronic effects of the substituents adjacent to the carbonyl group. numberanalytics.com
Enolate Chemistry: Aldol (B89426), Claisen, and Related Condensation Reactions and Their Stereocontrol
The protons on the methyl group adjacent to the carbonyl (the α-protons) in this compound are acidic and can be removed by a suitable base to form a resonance-stabilized enolate. bham.ac.uk This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.
Enolate Formation: The formation of the enolate is a crucial step. The choice of base and reaction conditions can determine whether the process is under kinetic or thermodynamic control, although for this compound there is only one type of α-proton. bham.ac.uk Strong, sterically hindered bases like lithium diisopropylamide (LDA) are commonly used to achieve nearly complete and irreversible conversion of the ketone to its lithium enolate in a non-hydroxylic solvent like THF. libretexts.org Weaker bases, such as sodium ethoxide in ethanol (B145695), establish an equilibrium that contains both the ketone and the enolate. khanacademy.org
Aldol and Claisen Reactions: The enolate of this compound can react with an electrophilic carbonyl compound, such as an aldehyde or another ketone, in an aldol addition reaction to form a β-hydroxy ketone. wikipedia.org Subsequent dehydration can lead to an α,β-unsaturated ketone, a process known as the aldol condensation. sigmaaldrich.comhkedcity.net
A crossed aldol condensation between this compound and an aldehyde that cannot form an enolate itself (like benzaldehyde) would be a way to selectively form a specific product. truman.edu While specific studies on this compound are scarce, the general mechanism involves the enolate attacking the aldehyde to form a new carbon-carbon bond. sigmaaldrich.com
The Claisen condensation is analogous to the aldol condensation but involves an ester as the electrophile. The enolate of this compound could react with an ester to form a β-diketone.
Stereocontrol: The stereochemical outcome of aldol reactions involving the enolate of this compound can be influenced by the geometry of the enolate (E vs. Z). However, for this specific ketone, only one enolate geometry is possible. When the enolate reacts with a chiral aldehyde, diastereomeric products can be formed. The stereoselectivity of such reactions is often rationalized using the Zimmerman-Traxler model, which considers the chair-like six-membered transition state. wikipedia.org The steric demands of the 2,3,4-trimethylphenyl group would likely play a significant role in favoring one transition state geometry over another, thus influencing the stereochemical outcome.
Reductive Transformations: Selective Reduction Pathways and Catalyst Dependence
The carbonyl group of this compound can be reduced to a secondary alcohol, 1-(2,3,4-trimethylphenyl)ethanol. The choice of reducing agent is crucial for achieving selectivity.
Selective Reduction Pathways: Common reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). numberanalytics.com Sodium borohydride is a milder reducing agent and is highly selective for aldehydes and ketones, typically not reducing other functional groups like esters or the aromatic ring. masterorganicchemistry.com Therefore, treating this compound with NaBH₄ in a protic solvent like methanol (B129727) or ethanol would selectively yield 1-(2,3,4-trimethylphenyl)ethanol. numberanalytics.commasterorganicchemistry.com LiAlH₄ is a much stronger reducing agent and would also effectively reduce the ketone to the alcohol. harvard.edu
Catalytic hydrogenation can also be employed. This method involves hydrogen gas (H₂) and a metal catalyst. To selectively reduce the ketone in the presence of the aromatic ring, a catalyst like palladium on carbon (Pd/C) at room temperature and atmospheric pressure could potentially be used. uomustansiriyah.edu.iq Hydrogenating the aromatic ring typically requires more vigorous conditions, such as higher pressures and temperatures or a more active catalyst like platinum or rhodium. uomustansiriyah.edu.iqbrainly.com
Catalyst Dependence: The selectivity of the reduction is highly dependent on the catalyst and reaction conditions.
| Reducing Agent/Catalyst | Selectivity | Product |
| Sodium Borohydride (NaBH₄) | High for C=O | 1-(2,3,4-trimethylphenyl)ethanol |
| Lithium Aluminum Hydride (LiAlH₄) | High for C=O | 1-(2,3,4-trimethylphenyl)ethanol |
| H₂ / Palladium (Pd) | Selective for C=O over the aromatic ring under mild conditions. | 1-(2,3,4-trimethylphenyl)ethanol |
| H₂ / Platinum (Pt) or Rhodium (Rh) | Can reduce both C=O and the aromatic ring under forcing conditions. | 1-(2,3,4-trimethylcyclohexyl)ethanol |
This table summarizes the expected selectivity based on general principles of ketone reduction.
Electrophilic and Nucleophilic Aromatic Substitution on the 2,3,4-Trimethylphenyl Ring
The aromatic ring of this compound can undergo substitution reactions, with the regiochemical outcome governed by the directing effects of the existing substituents.
Directing Effects of Acetyl and Trimethyl Substituents on Electrophilic Attack
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. byjus.combyjus.com The substituents already present on the ring determine the position of the incoming electrophile. libretexts.org
Activating Groups: Alkyl groups, like the three methyl groups on the ring, are activating groups. They donate electron density to the ring through an inductive effect, making it more nucleophilic and thus more reactive towards electrophiles than benzene. They are ortho, para-directors. libretexts.orgvanderbilt.edu
Deactivating Groups: The acetyl group (-COCH₃) is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive than benzene. It is a meta-director. libretexts.orglibretexts.org
In this compound, the ring has four substituents with competing directing effects. The available positions for substitution are C5 and C6.
The three methyl groups at positions 2, 3, and 4 strongly activate the ring and direct incoming electrophiles to their ortho and para positions.
The 2-methyl group directs to C3 (blocked) and C6.
The 3-methyl group directs to C2 (blocked), C4 (blocked), and C5.
The 4-methyl group directs to C3 (blocked) and C5.
The acetyl group at position 1 deactivates the ring and directs to its meta positions, which are C3 (blocked) and C5.
Combining these effects:
Position C5: This position is para to the 3-methyl group, ortho to the 4-methyl group, and meta to the acetyl group. The directing effects of the 3-methyl, 4-methyl, and acetyl groups are all reinforcing towards this position.
Position C6: This position is ortho to the 2-methyl group. It is sterically hindered by the adjacent 2-methyl group and the acetyl group at C1.
Therefore, the combined directing effects strongly favor electrophilic attack at the C5 position . This position is electronically activated by two methyl groups and is the meta position relative to the deactivating acetyl group. It is also sterically more accessible than the C6 position.
Halogenation, Nitration, and Sulfonation: Regioselectivity and Kinetic Studies
While specific kinetic data for the electrophilic substitution of this compound is not readily found in the surveyed literature, the regioselectivity can be predicted based on the analysis of directing effects.
Halogenation: The reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom onto the ring. byjus.com Based on the directing effects discussed, the major product would be 1-(5-halo-2,3,4-trimethylphenyl)ethanone .
Nitration: Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. uomustansiriyah.edu.iqbyjus.com The reaction with this compound is expected to yield 1-(5-nitro-2,3,4-trimethylphenyl)ethanone as the primary product. The acetyl group deactivates the ring, so the reaction would be slower than the nitration of 1,2,3-trimethylbenzene (B126466).
Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) onto the ring. byjus.com This reaction is reversible. The predicted major product is 5-acetyl-2,3,4-trimethylbenzenesulfonic acid .
Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 1-(5-bromo-2,3,4-trimethylphenyl)ethanone |
| Nitration | HNO₃, H₂SO₄ | 1-(5-nitro-2,3,4-trimethylphenyl)ethanone |
This table summarizes the expected major products based on the analysis of substituent directing effects.
Photochemical and Thermal Reactions of this compound
Photochemical and thermal activation of ketones can induce a variety of reactions, primarily involving the carbonyl group and adjacent carbon atoms. For this compound, these reactions would be influenced by the electronic and steric effects of the three methyl groups on the aromatic ring.
Investigation of Norrish Type Reactions and Radical Pathways
The Norrish Type I and Type II reactions are primary photochemical processes for ketones.
Norrish Type I Reaction: This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent alpha-carbon, leading to the formation of an acyl radical and a methyl radical. The presence of the trimethylphenyl group would influence the stability of the resulting benzoyl radical. Subsequent reactions of these radicals could include decarbonylation, recombination, or hydrogen abstraction from the solvent or other molecules.
Norrish Type II Reaction: This pathway requires the presence of a gamma-hydrogen atom that can be abstracted by the excited carbonyl group. In the case of this compound, a Norrish Type II reaction could theoretically occur via intramolecular hydrogen abstraction from one of the ortho-methyl groups (the methyl group at the 2-position of the phenyl ring). This would lead to the formation of a biradical intermediate, which could then cyclize to form a substituted cyclobutanol (B46151) or undergo cleavage to yield an enol and an alkene. However, the steric hindrance imposed by the methyl groups might affect the feasibility of the required conformation for this reaction.
Thermally Induced Rearrangement and Cyclization Reactions
Upon heating, this compound is expected to be relatively stable. At higher temperatures, thermal decomposition would likely proceed through radical mechanisms, similar to those observed in photolysis.
Thermally induced rearrangements, such as the Claisen rearrangement, are typically associated with allyl aryl ethers and are not directly applicable to the structure of this compound. Intramolecular cyclization reactions under thermal conditions without a catalyst are generally not expected for this compound.
Acid- and Base-Catalyzed Transformations Involving this compound
The reactivity of the acetyl group in this compound can be influenced by the presence of acids or bases.
Acid-Catalyzed Reactions: In the presence of a strong acid, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon. This can facilitate reactions such as:
Condensation Reactions: Aldol-type condensation reactions with other carbonyl compounds or self-condensation could occur, although steric hindrance from the trimethylphenyl group might be a significant limiting factor.
Cyclization Reactions: Intramolecular electrophilic aromatic substitution could potentially lead to the formation of indanone derivatives. The directing effects of the methyl groups and the acetyl group would determine the regioselectivity of such a cyclization.
Base-Catalyzed Reactions: A strong base can deprotonate the alpha-hydrogens of the acetyl group, forming an enolate. This nucleophilic enolate can then participate in various reactions, including:
Aldol Condensation: Reaction with an aldehyde or another ketone.
Alkylation: Reaction with an alkyl halide.
Intramolecular Cyclization: If a suitable electrophilic site exists within the molecule, intramolecular cyclization could be initiated by the enolate.
Due to the absence of specific research data for this compound, no data tables can be generated at this time.
Derivatization and Functionalization Strategies of 1 2,3,4 Trimethylphenyl Ethanone for Advanced Chemical Synthesis
Synthesis of Nitrogen-Containing Derivatives (Oximes, Hydrazones, Imines) and Their Subsequent Transformations
The carbonyl group of 1-(2,3,4-trimethylphenyl)ethanone is a primary site for derivatization, readily undergoing condensation reactions with nitrogen-based nucleophiles to form imine, oxime, and hydrazone derivatives. These reactions not only modify the core structure but also introduce new functionalities that can be used in subsequent transformations.
Standard procedures for the synthesis of these derivatives are highly effective. The formation of the corresponding oxime is typically achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate. researchgate.nettsijournals.com This reaction proceeds under mild conditions, often in an alcoholic solvent, to give the oxime in high yield.
Similarly, hydrazones can be synthesized by the condensation of this compound with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine). These reactions are often carried out by refluxing the reactants in a solvent such as methanol (B129727) or ethanol (B145695). wikipedia.org The resulting hydrazones are valuable intermediates; for instance, those derived from phenylhydrazine (B124118) are direct precursors for the Fischer indole (B1671886) synthesis. wikipedia.org
The synthesis of imines (or Schiff bases) is accomplished through the reaction of the ketone with primary amines, often catalyzed by a trace amount of acid to facilitate the dehydration step.
These nitrogen-containing derivatives are not merely static modifications. The C=N double bond can undergo various transformations, including reduction to form amines or participation in cycloaddition reactions. Hydrazones, in particular, serve as key intermediates in the synthesis of nitrogen-containing heterocycles.
| Derivative | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Oxime | This compound, Hydroxylamine Hydrochloride, Sodium Acetate | Ethanol, Reflux | This compound oxime |
| Hydrazone | This compound, Hydrazine Hydrate | Methanol, Reflux | This compound hydrazone |
| Phenylhydrazone | This compound, Phenylhydrazine | Ethanol, Acetic Acid (cat.), Reflux | This compound phenylhydrazone |
| Imine (Schiff Base) | This compound, Primary Amine (e.g., Aniline) | Toluene, p-TsOH (cat.), Dean-Stark | N-(1-(2,3,4-trimethylphenyl)ethylidene)aniline |
Selective Halogenation at the α-Methyl and Aromatic Positions for Further Functionalization
Selective halogenation of this compound provides crucial handles for subsequent cross-coupling reactions and further molecular elaboration. Halogenation can be directed to either the α-methyl group of the acetyl moiety or to the available positions on the aromatic ring.
α-Halogenation: The methyl group adjacent to the carbonyl (the α-position) can be selectively halogenated under various conditions. For instance, α-bromination is commonly achieved using N-bromosuccinimide (NBS) with a radical initiator like AIBN or under acidic conditions. This reaction yields 1-bromo-1-(2,3,4-trimethylphenyl)ethanone, a versatile intermediate for nucleophilic substitution and the synthesis of heterocycles like thiazoles.
Aromatic Halogenation: Electrophilic aromatic substitution on the trimethylphenyl ring offers another route for functionalization. The acetyl group is a deactivating, meta-directing group, while the three methyl groups are activating, ortho, para-directing groups. alfa-chemistry.com The substitution pattern is determined by the interplay of these electronic effects and steric hindrance. The available positions for substitution are C5 and C6. The strong activating and directing effect of the three methyl groups will likely dominate, favoring substitution at the less sterically hindered C5 and C6 positions. wikipedia.org Aromatic bromination or chlorination can be accomplished using Br₂ or Cl₂ with a Lewis acid catalyst such as FeBr₃, FeCl₃, or AlCl₃. researchgate.netuobaghdad.edu.iq
| Reaction Type | Reagents | Typical Conditions | Major Product(s) |
|---|---|---|---|
| α-Bromination | N-Bromosuccinimide (NBS), AIBN (cat.) | CCl₄, Reflux | 2-Bromo-1-(2,3,4-trimethylphenyl)ethanone |
| Aromatic Bromination | Br₂, FeBr₃ (cat.) | Dichloromethane, 0 °C to RT | 1-(5-Bromo-2,3,4-trimethylphenyl)ethanone and 1-(6-Bromo-2,3,4-trimethylphenyl)ethanone |
| Aromatic Chlorination | Cl₂, AlCl₃ (cat.) | Dichloromethane, 0 °C to RT | 1-(5-Chloro-2,3,4-trimethylphenyl)ethanone and 1-(6-Chloro-2,3,4-trimethylphenyl)ethanone |
Palladium-Catalyzed C-C and C-N Coupling Reactions of Halogenated Derivatives
The halogenated derivatives of this compound are prime substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are cornerstones of modern organic synthesis for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: The aryl bromide derivatives, such as 1-(5-bromo-2,3,4-trimethylphenyl)ethanone, can be coupled with a wide range of boronic acids or boronate esters in a Suzuki-Miyaura reaction. youtube.comorganic-chemistry.orgikm.org.my This reaction, typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₃PO₄), allows for the introduction of new aryl, heteroaryl, or alkyl groups at the C5 or C6 position of the aromatic ring. nih.govnih.gov
Buchwald-Hartwig Amination: The same aryl bromide derivatives are excellent substrates for the Buchwald-Hartwig amination, which forms a new C-N bond. wikipedia.org This reaction involves coupling the aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). nih.govchemspider.com This provides a direct route to a variety of aniline (B41778) derivatives.
These coupling reactions demonstrate high functional group tolerance and are fundamental for building molecular complexity from the halogenated this compound platform.
| Reaction Name | Substrate | Coupling Partner | Typical Catalytic System | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 1-(5-Bromo-2,3,4-trimethylphenyl)ethanone | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 1-(5-Aryl-2,3,4-trimethylphenyl)ethanone |
| Buchwald-Hartwig Amination | 1-(5-Bromo-2,3,4-trimethylphenyl)ethanone | Secondary Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOtBu, Toluene | 1-(5-(Dialkylamino)-2,3,4-trimethylphenyl)ethanone |
| Sonogashira Coupling | 1-(5-Bromo-2,3,4-trimethylphenyl)ethanone | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(5-(Alkynyl)-2,3,4-trimethylphenyl)ethanone |
Selective Functionalization of the Trimethyl Groups for Structural Diversification
Beyond the acetyl group and the aromatic ring, the three methyl groups offer additional sites for functionalization. Achieving selectivity among these benzylic positions can be challenging but provides a powerful tool for structural diversification.
Radical bromination using N-bromosuccinimide (NBS) is a well-established method for the selective halogenation of benzylic positions. chemistrysteps.commasterorganicchemistry.com The selectivity is governed by the stability of the resulting benzylic radical and steric factors. In this compound, the methyl groups at C2 and C4 are sterically different. The C4-methyl group is generally more accessible than the C2-methyl group, which is ortho to the bulky acetyl group. The C3-methyl group is also sterically accessible. Selective bromination can often be achieved under carefully controlled conditions, such as using photo-initiation (UV light) at low temperatures, which favors the kinetic product. gla.ac.ukgoogle.com
Once brominated, these benzylic bromide derivatives can undergo nucleophilic substitution with a variety of nucleophiles (e.g., cyanides, azides, alkoxides) to introduce diverse functional groups, or they can be converted into organometallic reagents for further C-C bond-forming reactions.
| Reaction Type | Target Methyl Group | Reagents | Typical Conditions | Product Example |
|---|---|---|---|---|
| Benzylic Bromination | C4-Methyl (less hindered) | N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO), CCl₄, Reflux | 1-(4-(Bromomethyl)-2,3-dimethylphenyl)ethanone |
| Benzylic Oxidation | C4-Methyl | KMnO₄ or H₂CrO₄ | Heat | 4-Acetyl-2,6,7-trimethylbenzoic acid |
| Nucleophilic Substitution | Brominated Methyl Group | Sodium Cyanide (NaCN) | DMSO | 1-(4-(Cyanomethyl)-2,3-dimethylphenyl)ethanone |
Ring-Closure and Heterocyclic Synthesis from this compound Precursors
This compound and its derivatives are valuable starting materials for the synthesis of a wide range of heterocyclic compounds, which are of great importance in medicinal and materials chemistry. researchgate.nettsijournals.comresearchgate.netuobaghdad.edu.iquobaghdad.edu.iq
Fischer Indole Synthesis: The phenylhydrazone derived from this compound can undergo an acid-catalyzed intramolecular cyclization known as the Fischer indole synthesis. wikipedia.orgjk-sci.comthermofisher.comnih.gov This reaction involves the rearrangement of the hydrazone to form a new carbon-carbon bond, followed by the elimination of ammonia (B1221849) to yield a substituted indole. This method would produce a 2-methyl-3-(2,3,4-trimethylphenyl)-1H-indole, a highly substituted and potentially valuable indole scaffold.
Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes. wikipedia.orgmdpi.comarkat-usa.orgresearchgate.netorganic-chemistry.org In one variation, this compound can be reacted with an activated nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base like morpholine (B109124) or triethylamine. This one-pot procedure provides a direct route to poly-substituted thiophenes bearing the trimethylphenyl moiety. Alternatively, the corresponding α-bromo ketone can react with a thioamide to form a thiazole (B1198619) ring.
Paal-Knorr Synthesis: While not a direct reaction, the Paal-Knorr synthesis of pyrroles, furans, and thiophenes can be accessed from this compound by first elaborating it into a 1,4-dicarbonyl compound. alfa-chemistry.comorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgwenxuecity.com For example, α-bromination followed by reaction with the enolate of another ketone could, in principle, construct the required 1,4-dicarbonyl precursor.
| Heterocycle | Named Reaction | Required Precursor | Key Reagents | Product Skeleton |
|---|---|---|---|---|
| Indole | Fischer Indole Synthesis | Phenylhydrazone derivative | Polyphosphoric acid or ZnCl₂ | 2-Methyl-3-(2,3,4-trimethylphenyl)-1H-indole |
| Aminothiophene | Gewald Synthesis | This compound | Malononitrile, Sulfur, Morpholine | Substituted 2-Aminothiophene |
| Thiazole | Hantzsch Thiazole Synthesis | α-Bromo ketone derivative | Thioamide (e.g., Thiourea) | 2-Amino-4-(2,3,4-trimethylphenyl)thiazole |
| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl derivative | Primary Amine or Ammonia | Substituted Pyrrole |
Advanced Spectroscopic and Structural Elucidation Methodologies for 1 2,3,4 Trimethylphenyl Ethanone and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For 1-(2,3,4-trimethylphenyl)ethanone, with its multiple methyl groups and substituted aromatic ring, one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for assigning the specific resonances of each proton and carbon atom.
While specific high-resolution spectral data for this compound is not extensively published, the expected chemical shifts can be predicted based on the analysis of related substituted acetophenones. cdnsciencepub.comresearchgate.netcdnsciencepub.com The protons of the three methyl groups on the aromatic ring and the acetyl methyl group would appear as singlets in the 1H NMR spectrum, with their precise chemical shifts influenced by their positions on the ring and steric interactions. chemicalbook.comrsc.org The two aromatic protons would likely appear as doublets due to coupling with each other. In the 13C NMR spectrum, distinct signals would be observed for the carbonyl carbon, the acetyl methyl carbon, the three aromatic methyl carbons, and the six aromatic carbons. cdnsciencepub.comspectrabase.com
Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Conformational Analysis
To definitively assign these resonances and understand the molecule's conformation, a series of 2D NMR experiments are employed. nih.govresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.eduprinceton.edu For this compound, a cross-peak between the two aromatic protons would confirm their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹JCH). sdsu.eduyoutube.com It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). sdsu.eduyoutube.com For instance, the protons of the acetyl methyl group would show a correlation to the carbonyl carbon. The aromatic protons would show correlations to several aromatic carbons, helping to piece together the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. researchgate.netprinceton.edu For example, NOESY could reveal through-space interactions between the acetyl methyl protons and the ortho-methyl group on the aromatic ring, providing information about the preferred orientation of the acetyl group relative to the ring.
A hypothetical table of expected 2D NMR correlations for this compound is presented below.
| Proton (¹H) | COSY Correlation (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) | NOESY Correlations (with ¹H) |
| Acetyl-CH₃ | None | C=O | Carbonyl C, Aromatic C1 | Aromatic H-5, Aromatic CH₃ at C2 |
| Aromatic CH₃ at C2 | None | Aromatic C2 | Aromatic C1, C3, C4 | Acetyl-CH₃, Aromatic CH₃ at C3 |
| Aromatic CH₃ at C3 | None | Aromatic C3 | Aromatic C2, C4, C5 | Aromatic CH₃ at C2, Aromatic CH₃ at C4 |
| Aromatic CH₃ at C4 | None | Aromatic C4 | Aromatic C3, C5, C6 | Aromatic CH₃ at C3, Aromatic H-5 |
| Aromatic H-5 | Aromatic H-6 | Aromatic C5 | Aromatic C1, C3, C4, C6 | Acetyl-CH₃, Aromatic CH₃ at C4, Aromatic H-6 |
| Aromatic H-6 | Aromatic H-5 | Aromatic C6 | Aromatic C1, C2, C4, C5 | Aromatic H-5 |
Variable Temperature and Solvent-Dependent NMR Studies for Dynamic Processes
The rotation of the acetyl group and the methyl groups in this compound can be influenced by temperature and the surrounding solvent. Variable temperature (VT) NMR studies can provide information on the energy barriers associated with these rotational processes. Changes in the NMR spectrum, such as the broadening or sharpening of signals as the temperature is varied, can indicate the presence of dynamic exchange processes.
Similarly, the chemical shifts of the compound can be influenced by the solvent used for the NMR experiment. illinois.edunih.gov Comparing spectra recorded in different deuterated solvents (e.g., chloroform-d, dimethyl sulfoxide-d6) can reveal information about solute-solvent interactions and can sometimes help to resolve overlapping signals.
Isotopic Labeling Strategies in NMR Spectroscopy for Mechanistic Elucidation
Isotopic labeling, where an atom is replaced by one of its isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C), is a powerful tool for elucidating reaction mechanisms and confirming signal assignments in NMR spectroscopy. nih.gov For instance, synthesizing this compound with a ¹³C-labeled acetyl group would result in a significantly enhanced signal for the carbonyl carbon in the ¹³C NMR spectrum, confirming its assignment. Furthermore, observing the coupling between the labeled carbon and adjacent protons can provide definitive structural information.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Isomeric Differentiation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of this compound and its derivatives. nist.gov Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion and analysis of the resulting fragment ions. nih.gov This technique is invaluable for elucidating the fragmentation pathways of the molecule and for differentiating it from its isomers. nih.govjove.com The primary fragmentation of aromatic ketones often involves the cleavage of the bond alpha to the carbonyl group. miamioh.eduyoutube.comlibretexts.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis and Purity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govresearchgate.netresearchgate.net This method is ideally suited for analyzing the complex mixtures often produced during the synthesis of this compound. By separating the components of the mixture before they enter the mass spectrometer, GC-MS allows for the identification of the desired product, as well as any starting materials, byproducts, or impurities. The retention time from the GC and the mass spectrum of each component provide a detailed profile of the reaction's progress and the purity of the final product. nist.gov
A hypothetical GC-MS data table for a synthesis reaction of this compound is shown below.
| Retention Time (min) | Major Fragment Ions (m/z) | Compound Identification |
| 5.2 | 77, 91, 105 | Toluene (Solvent) |
| 8.7 | 119, 105, 91, 77 | 1,2,3-Trimethylbenzene (B126466) (Starting Material) |
| 12.4 | 162, 147, 119 | This compound (Product) |
| 13.1 | 162, 147, 119 | 1-(2,4,5-Trimethylphenyl)ethanone (Isomeric Impurity) |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Volatile Derivatives
While GC-MS is excellent for volatile compounds, many derivatives of this compound may be non-volatile. For these compounds, Electrospray Ionization Mass Spectrometry (ESI-MS) is a more suitable technique. researchgate.net ESI is a soft ionization method that can generate ions from non-volatile and thermally fragile molecules in solution without significant fragmentation. This makes it particularly useful for analyzing polar derivatives, such as oximes or hydrazones, that might be prepared from this compound. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the intramolecular vibrational modes of this compound. The position, intensity, and shape of vibrational bands are sensitive to the molecule's structure and its electronic environment.
The analysis of this compound reveals characteristic vibrational frequencies that can be assigned to specific bonds and functional groups. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typically observed in the range of 1670-1690 cm⁻¹. This frequency is characteristic of aryl ketones and its exact position can be influenced by the electronic effects of the trimethyl-substituted phenyl ring. In Raman spectroscopy, the C=O stretch also appears as a distinct, often strong, band. nih.gov
The aromatic ring gives rise to several characteristic bands. The C=C stretching vibrations within the phenyl ring typically appear in the 1450-1600 cm⁻¹ region. researchgate.net The substitution pattern on the benzene (B151609) ring influences the intensity and position of these bands. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while the C-H stretching vibrations of the methyl groups are found just below 3000 cm⁻¹. Bending modes for the methyl groups, such as the symmetric and asymmetric bending, are expected around 1365 cm⁻¹ and 1450 cm⁻¹, respectively. researchgate.net
The interaction between the functional groups can be studied by analyzing shifts in their characteristic frequencies. For instance, conjugation between the carbonyl group and the aromatic ring lowers the C=O stretching frequency compared to a non-conjugated ketone. The methyl groups, being electron-donating, can further influence the electronic distribution and thus the vibrational frequencies of the carbonyl and phenyl groups. A complete assignment of vibrational modes is often supported by theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and help in the detailed interpretation of the experimental spectra. nih.gov
Table 1: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium to Weak | Strong |
| Aliphatic C-H Stretch | -CH₃ | 3000 - 2850 | Medium | Medium |
| Carbonyl C=O Stretch | C=O | 1690 - 1670 | Strong | Strong |
| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 | Medium to Weak | Strong |
| Methyl C-H Bend | -CH₃ | 1465 - 1365 | Medium | Medium |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule. For acetophenone (B1666503) derivatives, crystallographic studies reveal how molecules pack in a crystal lattice, governed by a variety of non-covalent intermolecular interactions. rsc.orgresearchgate.net
While a specific crystal structure for this compound is not publicly documented, analysis of related acetophenone structures allows for a robust prediction of its solid-state behavior. rsc.orgresearchgate.net The crystal packing would likely be dominated by a combination of weak intermolecular forces. These include C-H···O hydrogen bonds, where the hydrogen atoms of the methyl or aromatic groups interact with the oxygen atom of the carbonyl group of a neighboring molecule. researchgate.net
Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Hydrogen Bond | C-H (Aromatic/Methyl) | O (Carbonyl) | An electrostatic interaction between a hydrogen atom and the electronegative carbonyl oxygen. |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Attractive, noncovalent interactions between the π-electron systems of adjacent aromatic rings. |
| C-H···π Interaction | C-H (Aromatic/Methyl) | Aromatic Ring | Interaction of a C-H bond with the face of a π-system. |
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Stereochemical Assignment of Chiral Derivatives
This compound is an achiral molecule and therefore does not exhibit optical activity. However, its derivatives can be chiral, for instance, through the asymmetric reduction of the ketone to a chiral secondary alcohol or by the introduction of a chiral center elsewhere in the molecule. nih.gov For these chiral derivatives, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for assigning the absolute stereochemistry.
These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. libretexts.org ORD measures the change in the angle of optical rotation as a function of wavelength, while CD measures the difference in absorption of left and right circularly polarized light. libretexts.orgslideshare.net
For chiral ketones, the n→π* electronic transition of the carbonyl chromophore, which is weak in UV-Vis spectroscopy, often gives a strong signal in CD and ORD spectra, known as a Cotton effect. libretexts.org The sign of the Cotton effect (positive or negative) is directly related to the spatial arrangement of atoms around the carbonyl group.
The "octant rule" is a well-established empirical rule used to predict the sign of the Cotton effect for chiral ketones and thus determine their absolute configuration. slideshare.netvlabs.ac.in This rule divides the space around the carbonyl group into eight octants. The contribution of a substituent to the Cotton effect depends on which of the rear octants it occupies, with each octant having an assigned sign (+ or -). vlabs.ac.in By analyzing the substitution pattern of a chiral derivative of this compound, the octant rule could be applied to predict the sign of its Cotton effect, which can then be compared with the experimental CD or ORD spectrum to confirm the absolute configuration of the stereocenter. acs.org The combination of experimental chiroptical data with theoretical calculations of CD/ORD spectra has become a powerful approach for unambiguous stereochemical assignment. ic.ac.ukresearchgate.net
Computational Chemistry and Theoretical Investigations of 1 2,3,4 Trimethylphenyl Ethanone
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Prediction, and Spectroscopic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is employed to determine molecular geometries, electronic properties, and spectroscopic data. DFT calculations for 1-(2,3,4-trimethylphenyl)ethanone would involve optimizing its three-dimensional structure to find the lowest energy conformation and then using this geometry to compute various properties. For instance, a study on the related compound 1-(2-hydroxy-4,5-dimethylphenyl)ethanone utilized the B3LYP functional with a 6-311+G(3df,p) basis set to successfully correlate experimental findings with theoretical predictions. nih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more reactive.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These include:
Ionization Potential (I) ≈ -E(HOMO)
Electron Affinity (A) ≈ -E(LUMO)
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
| Parameter | Energy (eV) | Reactivity Index | Value (eV) |
|---|---|---|---|
| E(HOMO) | -6.50 | Ionization Potential (I) | 6.50 |
| E(LUMO) | -1.80 | Electron Affinity (A) | 1.80 |
| Energy Gap (ΔE) | 4.70 | Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 | ||
| Chemical Softness (S) | 0.213 | ||
| Electrophilicity Index (ω) | 3.66 |
Note: The data in this table is illustrative for a model acetophenone (B1666503) derivative and not specific to this compound.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. rsc.orgresearchgate.net The MEP surface displays regions of varying electrostatic potential using a color spectrum. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. Green regions represent neutral potential.
For this compound, an MEP analysis would reveal a significant region of negative electrostatic potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This makes the oxygen atom the primary site for protonation and interaction with electrophiles. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the methyl groups and the aromatic ring, making them susceptible to attack by nucleophiles. Analysis of MEP maps can provide crucial insights for understanding intermolecular interactions. researchgate.net
DFT calculations are widely used to predict spectroscopic properties, providing a powerful method for structure verification when compared with experimental data. nih.gov
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov These predictions are invaluable for assigning signals in experimental spectra and confirming chemical structures. Recent advancements in machine learning have also introduced data-driven methods that can rapidly and accurately predict NMR shifts. nih.govarxiv.org For this compound, DFT would predict distinct signals for the three aromatic protons, the acetyl protons, and the protons of the three different methyl groups on the ring, with shifts influenced by their unique electronic environments.
Vibrational Frequencies: Computational vibrational analysis predicts the infrared (IR) and Raman active frequencies of a molecule. q-chem.comq-chem.com Each predicted frequency corresponds to a specific vibrational mode, such as C-H stretching, C=O stretching, or ring deformations. Comparing the calculated vibrational spectrum with an experimental one helps in the detailed assignment of spectral bands. For example, the characteristic carbonyl (C=O) stretching frequency for this compound would be predicted in the range of 1680-1700 cm⁻¹.
The following table illustrates a hypothetical comparison between calculated and experimental spectroscopic data for key functional groups in a molecule like this compound.
| Assignment | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Predicted IR Frequency (cm⁻¹) |
|---|---|---|---|
| Carbonyl (C=O) | ~200 | - | ~1685 |
| Aromatic C-H | ~125-140 | ~7.0-7.5 | ~3000-3100 |
| Acetyl (CH₃) | ~25 | ~2.5 | ~2920 |
| Ring (CH₃) | ~15-20 | ~2.2-2.4 | ~2870 |
Note: The data in this table is hypothetical and illustrative, based on typical values for the functional groups present in this compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects on Reactivity
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide critical insights into its conformational dynamics, such as the rotation of the acetyl group relative to the plane of the trimethylphenyl ring. These simulations can identify the most stable conformers and the energy barriers between them.
Furthermore, MD simulations are instrumental in studying the effects of solvent on molecular structure and reactivity. researchgate.net By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, one can observe how the solvent interacts with the solute. For this compound, simulations could model the hydrogen bonding between a protic solvent and the carbonyl oxygen, which can influence the molecule's reactivity. Such simulations are crucial for understanding reaction mechanisms in solution. nih.gov
Quantum Chemical Calculations of Reaction Pathways, Transition States, and Activation Barriers
Quantum chemical calculations are essential for elucidating the mechanisms of chemical reactions. nih.gov These methods can map the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, most importantly, transition states. acs.org The energy difference between the reactants and the transition state defines the activation barrier, which determines the reaction rate.
For this compound, theoretical calculations could be used to study various reactions typical for ketones. researchgate.net Examples include:
Nucleophilic addition to the carbonyl group: Modeling the reaction with a nucleophile (e.g., a Grignard reagent or a hydride) to determine the stereochemical outcome and activation energy.
Enolate formation and subsequent reactions: Investigating the deprotonation of the acetyl group to form an enolate and its subsequent reaction with an electrophile.
Oxidation and reduction reactions: Calculating the reaction pathways for the Baeyer-Villiger oxidation or the Clemmensen/Wolff-Kishner reduction.
Automated reaction path search methods can systematically explore complex reaction networks to predict possible products and even discover novel reaction pathways. chemrxiv.orgresearchgate.net
Quantitative Structure-Reactivity Relationships (QSRR) and Machine Learning Approaches for Predicting Chemical Behavior
Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate the chemical structure of compounds with their reactivity or other properties. nih.govnih.gov These models are built using a set of molecular descriptors—numerical values that encode structural, physical, or chemical features of the molecules.
In recent years, machine learning (ML) algorithms, such as support vector machines and neural networks, have become powerful tools for developing robust QSRR models. researchgate.net For a class of compounds like substituted acetophenones, a QSRR model could be trained on a dataset of molecules with known reactivity data. rasayanjournal.co.in Once validated, this model could predict the reactivity of new, untested compounds, including this compound. This approach accelerates the discovery of compounds with desired properties by prioritizing experimental efforts. The workflow typically involves database creation, descriptor calculation, model building using ML algorithms, and rigorous validation. nih.gov
Molecular Docking and Ligand-Binding Studies for Investigating Non-Covalent Interactions in Supramolecular Systems
As there is no specific research data available for this compound in this context, this section remains to be populated by future scientific endeavors. Detailed research findings and data tables would be generated from computational experiments that are yet to be performed and published.
Advanced Applications of 1 2,3,4 Trimethylphenyl Ethanone in Synthetic Methodologies and Material Science Research
Utilization as a Versatile Synthetic Building Block in Multistep Organic Synthesis of Complex Natural Products and Analogues
Substituted acetophenones are fundamental building blocks in organic synthesis, frequently employed for the construction of more complex molecular architectures, including natural products. The ketone and the activated aromatic ring of 1-(2,3,4-trimethylphenyl)ethanone offer multiple reactive sites for carbon-carbon and carbon-heteroatom bond formation. Theoretically, the acetyl group can undergo a variety of transformations such as aldol (B89426) condensations, Mannich reactions, and various coupling reactions to extend the carbon chain. The trimethyl-substituted phenyl ring can be functionalized further through electrophilic aromatic substitution, although the existing methyl groups exert steric and electronic influences on the regioselectivity of such reactions.
However, a thorough search of chemical databases and peer-reviewed literature did not yield specific examples of this compound being used as a key intermediate in the total synthesis of complex natural products or their analogues.
Development of Novel Ligands and Precursors for Homogeneous and Heterogeneous Catalytic Systems
The molecular framework of this compound could, in principle, be elaborated into various ligands for catalysis. For instance, the ketone functionality can be converted into an oxime or imine, which can then be reduced to an amine. This amino group, in conjunction with the aromatic ring, could form the basis for bidentate or tridentate ligands capable of coordinating with transition metals. Such metal complexes could find applications in homogeneous catalysis, for example, in cross-coupling reactions or asymmetric synthesis.
For heterogeneous catalysis, derivatives of this compound could potentially be immobilized on solid supports. Despite these theoretical possibilities, there is a lack of specific reports on the synthesis of ligands derived from this compound and their application in either homogeneous or heterogeneous catalytic systems.
Precursor in Academic Investigations of Novel Chromophores and Fluorophores for Photophysical Studies
The aromatic ketone moiety of this compound provides a basic chromophoric unit. Chemical modification of this structure, for example, by extending the conjugation through reactions at the acetyl group or the aromatic ring, could lead to the formation of novel dyes with specific absorption and emission properties. The methyl groups on the phenyl ring can influence the photophysical properties by altering the electronic nature and steric environment of the chromophore.
While the general class of aromatic ketones has been investigated for their photophysical properties, there are no specific studies found that focus on chromophores or fluorophores derived directly from this compound.
Exploration in Supramolecular Chemistry as a Recognition Motif or Self-Assembling Unit
The design of molecules that can self-assemble into well-defined supramolecular structures is a vibrant area of research. The carbonyl group of this compound can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions. These non-covalent interactions are fundamental to molecular recognition and self-assembly. By incorporating this molecule into larger, more complex structures, it could potentially serve as a recognition site or a component in a self-assembling system.
However, there is no available research that specifically explores the use of this compound as a recognition motif or a self-assembling unit in the field of supramolecular chemistry.
Role in the Synthesis of Precursors for Advanced Polymer Architectures
Substituted acetophenones can serve as precursors for monomers in polymer synthesis. For instance, the acetyl group can be a site for polymerization initiation or can be modified to a polymerizable group. The trimethylphenyl moiety would then be incorporated as a repeating unit in the polymer chain, influencing the polymer's properties such as thermal stability, solubility, and mechanical strength.
While there are general examples of using acetophenone (B1666503) derivatives in polymer chemistry, specific studies detailing the use of this compound as a precursor for advanced polymer architectures are not found in the current body of scientific literature.
Analytical Methodologies for the Characterization and Purity Assessment of 1 2,3,4 Trimethylphenyl Ethanone in Academic Research
Advanced Chromatographic Techniques for Separation, Identification, and Purity Determination
Chromatography is the cornerstone for the separation and analysis of 1-(2,3,4-trimethylphenyl)ethanone from reaction mixtures, starting materials, and potential byproducts. The choice of technique depends on the volatility of the analyte and the specific analytical goal.
Given its volatility, this compound is well-suited for analysis by Gas Chromatography (GC). GC is a powerful technique for separating and quantifying volatile and thermally stable compounds. A method for determining the conversion of asymmetric hydrosilylation of acetophenone (B1666503), a related compound, has been established using GC, highlighting its utility in monitoring reactions. nih.gov
Method development for acetophenones typically involves optimizing the stationary phase, temperature program, and detector settings. A non-polar or mid-polarity column, such as one coated with 5% phenyl polysiloxane, is often effective. The temperature program is designed to ensure adequate separation from solvents, starting materials (e.g., 1,2,3-trimethylbenzene), and reaction byproducts in a reasonable timeframe. Flame Ionization Detection (FID) is commonly used due to its high sensitivity to hydrocarbons and excellent linear range. Validation of the GC method ensures its reliability, with parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) being established. For instance, a GC method developed for acetophenone oxime and its metabolites permitted quantitation at sub-microgram/ml levels with high reproducibility. nih.gov
Table 1: Representative GC Method Parameters for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5) |
| Carrier Gas | Helium or Hydrogen, constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of non-volatile or thermally labile compounds, and it is also widely used for aromatic ketones. researchgate.net For quantitative analysis of this compound and its potential impurities, reversed-phase HPLC (RP-HPLC) is the most common approach.
In RP-HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities. Detection is commonly achieved using a UV-Vis detector, as the aromatic ring and carbonyl group in this compound exhibit strong chromophores. auroraprosci.com For enhanced sensitivity and selectivity, especially for trace-level impurities, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be performed. The resulting hydrazones have a much higher molar absorptivity in the visible region (around 360 nm), significantly lowering detection limits. researchgate.netauroraprosci.com
Table 2: Typical RP-HPLC Conditions for Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water (with 0.1% formic or phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 40% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) at ~250 nm |
| Injection Volume | 10 µL |
While this compound itself is an achiral molecule, it can be a prochiral substrate in asymmetric synthesis. For example, its reduction can lead to the formation of the chiral alcohol, 1-(2,3,4-trimethylphenyl)ethanol. In such cases, determining the enantiomeric excess (% ee) of the product is crucial. mdpi.com Chiral chromatography is the definitive method for this analysis.
This technique involves separating the enantiomers on a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are widely used for this purpose. ijstr.org The separation occurs due to the differential formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Normal-phase HPLC, using eluents such as hexane/isopropanol mixtures, is often employed for these separations. ijstr.org The ratio of the peak areas of the two enantiomers in the chromatogram is used to calculate the enantiomeric excess.
Hyphenated Techniques (e.g., GC-MS, LC-MS, GC-IR) for Comprehensive Multi-Component Analysis in Reaction Mixtures
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification of compounds in complex mixtures. ajrconline.org
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier tool for identifying volatile components in a reaction mixture. As the separated compounds elute from the GC column, they enter the mass spectrometer, which provides mass-to-charge (m/z) ratio data. The resulting mass spectrum serves as a molecular fingerprint. The NIST Mass Spectrometry Data Center contains reference spectra for this compound, showing characteristic high-intensity peaks at m/z 147 and 162. nih.govnist.gov This allows for confident identification of the product peak in a chromatogram of a crude reaction mixture. scirp.orgscielo.br
Liquid Chromatography-Mass Spectrometry (LC-MS) is used for analyzing less volatile or thermally unstable compounds. americanpharmaceuticalreview.com It is particularly valuable for identifying impurities and degradation products in the main compound. researchgate.net By coupling HPLC with a mass spectrometer, one can obtain the molecular weight of each impurity as it elutes. Further fragmentation in tandem MS (MS/MS) experiments can provide structural clues, aiding in the identification of unknown related substances without the need for isolation. americanpharmaceuticalreview.com
Spectrophotometric Methods (e.g., UV-Vis Spectroscopy) for Concentration Determination in Reaction Kinetics Studies
UV-Vis spectroscopy is a straightforward and powerful tool for monitoring the progress of a reaction in real-time, provided the reactants and products have distinct absorption spectra. sapub.org Acetophenones, including this compound, possess a conjugated system involving the benzene (B151609) ring and the carbonyl group, which gives rise to a strong π→π* transition in the UV region, typically around 240-250 nm. researchgate.netstudyraid.com
In a kinetic study, the reaction mixture can be continuously monitored in a cuvette inside a spectrophotometer. By tracking the change in absorbance at a specific wavelength (e.g., the λmax of the reactant or product) over time, the change in concentration can be calculated using the Beer-Lambert Law. This data allows for the determination of reaction rates, rate constants, and reaction orders. researchgate.netrsc.org For example, the progress of reactions involving acetophenone as a reactant has been successfully followed using UV-Vis spectrophotometry to determine observed rate constants. researchgate.net
Titrimetric Methods for Functional Group Quantification and Purity Assessment
Titrimetric methods, while considered classical, offer a robust, inexpensive, and accurate means of quantifying specific functional groups, thereby assessing the purity of a compound. For ketones like this compound, the most common titrimetric method is based on oximation. dergipark.org.tr
This method involves the reaction of the ketone's carbonyl group with hydroxylamine (B1172632) hydrochloride to form an oxime and liberate hydrochloric acid (HCl). metrohm.com
R₂C=O + NH₂OH·HCl → R₂C=NOH + H₂O + HCl
The amount of HCl produced, which is stoichiometrically equivalent to the amount of ketone present, is then determined by titration with a standardized solution of a strong base, such as sodium hydroxide. The endpoint can be detected using a colorimetric indicator or more accurately by potentiometric titration. metrohm.com This method is highly specific for aldehydes and ketones and can be used to determine the absolute purity of a bulk sample of this compound.
Future Research Directions and Emerging Paradigms in 1 2,3,4 Trimethylphenyl Ethanone Chemistry
Sustainable and Green Chemistry Approaches for Synthesis, Functionalization, and Waste Reduction
The future of chemical manufacturing hinges on the principles of green chemistry, and the synthesis of 1-(2,3,4-trimethylphenyl)ethanone is no exception. Current research directions are focused on developing environmentally benign methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. One promising avenue is the adoption of microwave-assisted organic synthesis. For related structures like 1-indanones, microwave-assisted intramolecular Friedel-Crafts acylation has proven effective, often leading to higher yields in shorter reaction times. beilstein-journals.org Applying similar microwave technology to the acylation of 1,2,3-trimethylbenzene (B126466) could significantly improve the efficiency of producing this compound.
Another key area is the development and use of reusable catalysts, such as metal triflates, which can be recovered and reused without a significant loss of activity. beilstein-journals.org Research into solid acid catalysts or enzyme-based systems could further enhance the sustainability of the synthesis. Future efforts will also target the reduction of hazardous solvents and reagents, potentially through solvent-free reaction conditions or the use of greener solvent alternatives like ionic liquids. beilstein-journals.org The overarching goal is to redesign the synthetic pathway to be not only economically viable but also environmentally responsible from start to finish.
Exploration of Novel Catalytic Transformations and Enantioselective Synthesis Involving this compound
The acetyl group in this compound is a prime target for a wide range of chemical transformations. Future research will heavily focus on novel catalytic methods to functionalize this moiety with high precision and selectivity. A particularly important direction is enantioselective synthesis, which is crucial for producing chiral molecules with specific biological or material properties.
The enantioselective reduction of the ketone in this compound to its corresponding chiral alcohol is a key area of interest. The development of new chiral catalysts, such as oxazaborolidines, has shown great promise for the highly enantioselective reduction of various ketones. iupac.org Applying these advanced catalytic systems to this compound could provide access to (R)- and (S)-1-(2,3,4-trimethylphenyl)ethanol with high enantiomeric excess. These chiral alcohols are valuable intermediates for the synthesis of complex molecules. The logical, mechanism-based design of new reagents and catalysts will be at the forefront of this research, aiming for precise control over stereochemistry. iupac.org
Advanced Material Science Applications of this compound Derivatives with Tailored Properties
While traditionally viewed as a synthetic intermediate, this compound holds potential as a building block for advanced materials. Future research will explore the synthesis of novel polymers, liquid crystals, and photoactive materials derived from this compound. By strategically modifying its structure—for instance, through polymerization of vinyl groups introduced onto the aromatic ring or through condensation reactions involving the ketone—new materials with tailored properties can be designed.
The trimethylphenyl moiety imparts specific steric and electronic characteristics that can be exploited to control the physical properties of resulting macromolecules, such as thermal stability, solubility, and optical behavior. Expanding the chemical space of derivatives is a key strategy. nih.gov For example, converting the ketone to other functional groups like oximes, hydrazones, or pyrazoles can create monomers for new classes of coordination polymers or functional materials with potential applications in electronics and photonics. mdpi.com
Interdisciplinary Research Integrating Advanced Spectroscopic Techniques, Computational Chemistry, and Synthetic Methodologies
The synergy between experimental techniques and theoretical calculations represents a powerful paradigm for modern chemical research. gexinonline.com Future studies on this compound will increasingly rely on this interdisciplinary approach to gain a deeper understanding of its structure, reactivity, and potential applications. High-resolution spectroscopic methods, including Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, provide precise experimental data on molecular structure and dynamics. gexinonline.comscielo.org.za
However, interpreting complex spectral data can be challenging. This is where computational chemistry, particularly Density Functional Theory (DFT), becomes invaluable. elixirpublishers.com DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. elixirpublishers.comnih.gov This interplay allows for the confident assignment of spectral features and provides insights into reaction mechanisms, transition states, and the nature of intermolecular interactions that are difficult to observe experimentally. gexinonline.comresearchgate.net
| Methodology | Contribution | Example Application for this compound |
|---|---|---|
| Advanced Spectroscopy (FTIR, NMR) | Provides empirical data on molecular structure, bonding, and dynamics. | Confirming the successful synthesis of a derivative by identifying characteristic functional group peaks. |
| Computational Chemistry (DFT) | Calculates optimized geometries, predicts spectra, and models reaction pathways. elixirpublishers.com | Predicting the most stable conformer of the molecule and calculating its theoretical vibrational spectra to aid experimental assignment. nih.gov |
| Synthetic Methodologies | Creates new derivatives and probes reactivity based on theoretical predictions. | Designing a novel, high-yield synthetic route for a new polymer precursor based on a computationally modeled reaction mechanism. |
Discovery of Unexpected Reactivity and Stereoselective Pathways Through High-Throughput Experimentation and Data Science
Traditional chemical research often involves a one-at-a-time, hypothesis-driven approach. The future lies in leveraging high-throughput experimentation (HTE) and data science to accelerate discovery. HTE allows for the rapid screening of a multitude of reaction conditions, catalysts, and substrates in parallel. nih.gov By applying this to this compound, researchers can quickly map out its reactivity landscape, identifying novel transformations and optimizing reaction conditions with unprecedented speed.
The vast amount of data generated by HTE can be analyzed using machine learning and data science techniques to build predictive models. nih.gov For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of catalysts or substrates with reaction outcomes, such as yield or stereoselectivity. nih.gov This data-driven approach can uncover subtle and unexpected structure-reactivity relationships, leading to the discovery of novel stereoselective pathways that might be missed by conventional methods.
| Step | Description | Objective |
|---|---|---|
| 1. Design of Experiments | Create a diverse library of catalysts, reagents, and reaction conditions (temperature, solvent, etc.). | To systematically explore a wide chemical space. |
| 2. High-Throughput Screening (HTS) | Perform hundreds or thousands of reactions in parallel using robotic automation. nih.gov | To rapidly generate a large dataset of reaction outcomes. |
| 3. Data Analysis & Modeling | Use machine learning algorithms to analyze the HTS data and build predictive models. nih.gov | To identify key factors influencing reactivity and stereoselectivity. |
| 4. Guided Discovery | Use the model to predict optimal conditions for desired transformations or to identify novel reactivity. | To accelerate the discovery of new reactions and selective pathways. |
Bio-inspired Chemical Transformations Utilizing this compound as a Substrate
Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a powerful and sustainable alternative to traditional chemical methods. Future research will likely explore the use of bio-inspired approaches for the selective functionalization of this compound. Enzymes operate under mild conditions (neutral pH, room temperature) and often exhibit exquisite chemo-, regio-, and stereoselectivity.
For instance, ketoreductase enzymes could be employed for the enantioselective reduction of the ketone to produce a single enantiomer of the corresponding alcohol, a transformation that is often challenging to achieve with conventional chemical catalysts. Similarly, other classes of enzymes could be used to introduce hydroxyl groups onto the aromatic ring or to catalyze C-C bond formation. The discovery and engineering of novel enzymes with tailored substrate specificities will be a key enabler of this research direction, merging the fields of synthetic chemistry and biotechnology to create highly efficient and green chemical processes.
Q & A
Q. Key Considerations :
- Catalyst choice (e.g., AlCl₃ vs. FeCl₃) to mitigate steric effects.
- Solvent selection (e.g., dichloromethane or nitrobenzene) to enhance reaction yield.
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Basic Research Focus
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Expect a singlet for the acetyl methyl group (~2.5 ppm) and aromatic protons split due to methyl substituents (δ 6.5–7.5 ppm).
- ¹³C NMR : A carbonyl carbon signal at ~200 ppm and aromatic carbons between 120–140 ppm.
Q. Infrared (IR) Spectroscopy :
- Strong carbonyl (C=O) stretch at ~1680 cm⁻¹.
- Aromatic C-H stretches near 3050 cm⁻¹.
Q. Mass Spectrometry (MS) :
- Molecular ion peak at m/z corresponding to C₁₁H₁₄O (162.1 g/mol). Fragmentation patterns include loss of CO (28 amu) and methyl groups .
How can density functional theory (DFT) predict the electronic properties and regioselectivity of reactions involving this compound?
Advanced Research Focus
DFT calculations (e.g., using B3LYP/6-31G* basis sets) can model:
- Electron density distribution : Methyl groups act as electron-donating substituents, altering the aromatic ring's electron density.
- Reaction pathways : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration or halogenation) by analyzing frontier molecular orbitals (HOMO/LUMO).
Q. Case Study :
What strategies can resolve discrepancies in reported biological activities of trimethylphenyl ethanone derivatives across studies?
Advanced Research Focus
Contradictions in bioactivity data (e.g., antimicrobial potency) may arise from:
- Assay variability : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO vs. ethanol).
- Structural analogs : Subtle changes in substituent positions (e.g., 2,3,4- vs. 2,4,5-trimethyl) significantly alter interactions with biological targets.
Q. Methodological Solutions :
- Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use computational docking (e.g., AutoDock Vina) to compare binding affinities of analogs with target proteins .
In kinetic studies of this compound’s oxidation, how should researchers control experimental parameters to ensure reproducibility?
Advanced Research Focus
To study oxidation kinetics (e.g., conversion to carboxylic acid):
Q. Data Analysis :
- Fit kinetic data to Arrhenius or Eyring equations to derive activation parameters.
How do steric effects influence the catalytic hydrogenation of this compound to its corresponding alcohol?
Advanced Research Focus
Hydrogenation using Pd/C or Raney Ni may be hindered by steric bulk from methyl groups. Strategies include:
- High-pressure conditions : Enhance H₂ accessibility (e.g., 50–100 bar).
- Solvent polarity : Use polar aprotic solvents (e.g., THF) to improve catalyst-substrate interaction.
- Alternative catalysts : Test Wilkinson’s catalyst (RhCl(PPh₃)₃) for selective reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
